molecular formula C35H70BrNO5 B13361509 N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide

N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide

Cat. No.: B13361509
M. Wt: 664.8 g/mol
InChI Key: IHNKCFWAEKOYEG-UHFFFAOYSA-M
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Description

N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound’s molecular formula is C25H53N3O5, and it is often used in formulations requiring emulsification, solubilization, and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of N,N-dimethyl-2,3-dihydroxypropylamine with tetradecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired ester bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or silver nitrate (AgNO3) are employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various quaternary ammonium salts depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in cell culture media to enhance cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. The molecular targets include cell membranes, where it can disrupt lipid bilayers, enhancing permeability. The pathways involved include the formation of micelles and vesicles, which encapsulate hydrophobic molecules, facilitating their transport and delivery.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N,N-dimethyl-3-(stearoylamino)-1-propanaminium nitrate
  • N,N,N-Tris(2-hydroxyethyl)-1-propanaminium
  • [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide

Uniqueness

N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide is unique due to its specific combination of hydrophilic and hydrophobic groups, which provide excellent surfactant properties. Its ability to form stable micelles and vesicles makes it particularly valuable in drug delivery and industrial applications.

Properties

Molecular Formula

C35H70BrNO5

Molecular Weight

664.8 g/mol

IUPAC Name

2,3-di(tetradecanoyloxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide

InChI

InChI=1S/C35H70NO5.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-34(38)40-32-33(31-36(3,4)29-30-37)41-35(39)28-26-24-22-20-18-16-14-12-10-8-6-2;/h33,37H,5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

IHNKCFWAEKOYEG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCCCCCCCC.[Br-]

Origin of Product

United States

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